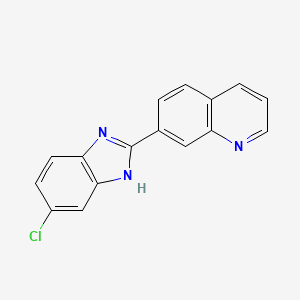

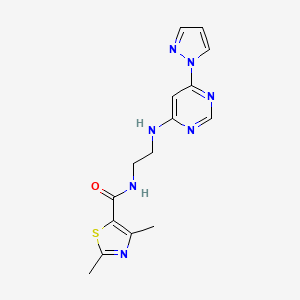

N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

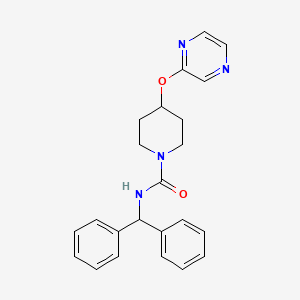

The compound "N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide" is a derivative of pyrazinamide, which is a first-line antitubercular agent. The derivatives mentioned in the provided papers include substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide, which have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds are part of a broader class of molecules that have been investigated for their potential therapeutic applications, including the treatment of central nervous system disorders and antimicrobial activities against various pathogens .

Synthesis Analysis

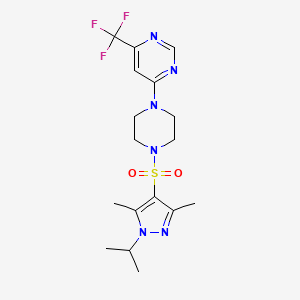

The synthesis of related compounds involves multiple steps, including acylation, deprotection, and salt formation. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a similar structural motif with the compound of interest, was optimized to achieve a 53% overall yield with high purity . The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related, involved the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide."

Molecular Structure Analysis

The molecular structure of the related compounds was confirmed using techniques such as single-crystal development and various spectroscopic methods, including 1H-NMR and IR spectroscopy . The molecular interactions of these compounds were also studied through docking studies, which reveal their potential binding affinities and suitability for further development as therapeutic agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include acylation reactions to introduce the carboxamide group, as well as sulfonation reactions to add sulfonyl groups . These reactions are crucial for the formation of the final active compounds with the desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and purity, are important for their potential therapeutic use. The optimized synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride resulted in a product with high purity, which is essential for further pharmacological evaluation . The cytotoxicity of the most active compounds was evaluated on HEK-293 cells, indicating that they are non-toxic to human cells, which is a critical aspect of their physical and chemical property profile .

科学的研究の応用

Central Nervous System (CNS) Disorders

N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, due to its structural characteristics, may be implicated in research aimed at the synthesis of novel CNS acting drugs. Heterocyclic compounds, including those with piperidine and carboxamide groups, have been identified as potential lead molecules for the synthesis of compounds with CNS activity. These compounds may have effects ranging from depression and euphoria to convulsion, highlighting their potential in developing new treatments for CNS disorders (Saganuwan, 2017).

Gastrointestinal Motility Disorders

Compounds chemically related to N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, such as cisapride (a substituted piperidinyl benzamide), have shown efficacy as prokinetic agents facilitating or restoring motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects. These findings highlight the compound's potential applications in addressing gastrointestinal motility disorders, offering a foundation for developing new therapeutic agents with improved specificity and tolerability (McCallum et al., 1988).

Drug Development and Therapeutic Applications

The piperidine structure, a common feature in various pharmacologically active compounds including N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, is extensively researched for its potential in drug development. For instance, dipeptidyl peptidase IV inhibitors, a class of antidiabetic drugs, exhibit a range of chemical structures including piperidines. These inhibitors underscore the critical role of the piperidine moiety in medicinal chemistry, offering a pathway for developing new treatments for type 2 diabetes mellitus (Mendieta et al., 2011).

Tuberculosis Treatment

Research on macozinone, a piperazine-benzothiazinone related to piperidine derivatives like N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, demonstrates significant progress in tuberculosis (TB) treatment. Macozinone targets decaprenylphosphoryl ribose oxidase (DprE1), critical in the cell wall synthesis of the TB pathogen Mycobacterium tuberculosis. This underscores the potential of piperidine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

特性

IUPAC Name |

N-benzhydryl-4-pyrazin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(27-15-11-20(12-16-27)29-21-17-24-13-14-25-21)26-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,13-14,17,20,22H,11-12,15-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEGTOAKZVUATC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)

![N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501782.png)

![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)

![4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2501786.png)

![1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501790.png)

![7-hydroxy-5-oxo-N-phenethyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501791.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2501796.png)

![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)

![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2501799.png)